molecular formula C4H8N2O3 B1590846 Methyl (iminomethoxymethyl)-carbamate CAS No. 40943-37-1

Methyl (iminomethoxymethyl)-carbamate

Cat. No.: B1590846
CAS No.: 40943-37-1
M. Wt: 132.12 g/mol
InChI Key: DEZNOFAJXWNMHJ-UHFFFAOYSA-N
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Description

Methyl (iminomethoxymethyl)-carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a carbamate group attached to a methyl (iminomethoxymethyl) moiety. This compound is of significant interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (iminomethoxymethyl)-carbamate typically involves the reaction of methyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Methyl isocyanate+AmineMethyl (iminomethoxymethyl)-carbamate\text{Methyl isocyanate} + \text{Amine} \rightarrow \text{this compound} Methyl isocyanate+Amine→Methyl (iminomethoxymethyl)-carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl (iminomethoxymethyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl (iminomethoxymethyl)-carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl (iminomethoxymethyl)-carbamate involves its interaction with specific molecular targets The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity

Comparison with Similar Compounds

  • Ethyl (iminomethoxymethyl)-carbamate
  • Propyl (iminomethoxymethyl)-carbamate
  • Butyl (iminomethoxymethyl)-carbamate

Comparison: Methyl (iminomethoxymethyl)-carbamate is unique due to its specific methyl group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can be attributed to the varying alkyl chain lengths, which affect the compound’s overall behavior in chemical reactions and applications.

Properties

CAS No.

40943-37-1

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

methyl (NE)-N-[amino(methoxy)methylidene]carbamate

InChI

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7)

InChI Key

DEZNOFAJXWNMHJ-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=N/C(=O)OC)/N

SMILES

COC(=O)NCOC=N

Canonical SMILES

COC(=NC(=O)OC)N

40943-37-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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